molecular formula C14H13F3N4O B2960279 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide CAS No. 1421585-31-0

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide

Cat. No.: B2960279
CAS No.: 1421585-31-0
M. Wt: 310.28
InChI Key: CYJSKXAXLVKMMX-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C14H13F3N4O and its molecular weight is 310.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

It’s known that pyrimidine derivatives can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Biochemical Pathways

Pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Pharmacokinetics

It’s known that synthetic approaches applied in preparing selected fda approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)4-7-19-13(22)10-2-5-18-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJSKXAXLVKMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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